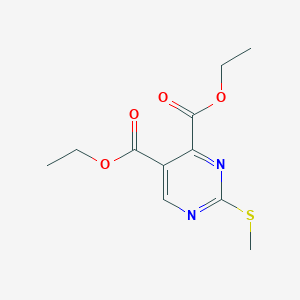

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

Vue d'ensemble

Description

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with thiourea, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrimidine ring or the ester groups.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate has been investigated for its potential as an HIV integrase inhibitor . Its structural characteristics allow it to interact with the integrase enzyme, which is crucial for viral replication. Research indicates that derivatives of this compound can be optimized for enhanced antiviral activity against HIV .

Drug Development

The compound serves as a valuable scaffold in drug design due to its ability to modulate biological pathways. It has shown promise in:

- Targeting viral infections , including studies on its efficacy against SARS-CoV-2 by inhibiting the main protease .

- Potential therapeutic applications in treating neurological disorders, where it may help in modulating the blood-brain barrier for improved drug delivery .

Material Science

This compound is utilized in the synthesis of metal-organic frameworks (MOFs) . These frameworks are significant in catalysis and gas storage due to their high surface area and tunable porosity . The compound's unique structure allows for the formation of transparent porous materials, which have applications in advanced materials science .

HIV Research

In a study focused on HIV integrase inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activity against the integrase enzyme. Results indicated that certain modifications to the molecular structure significantly increased potency .

Biocatalysis

Research involving genetically engineered Saccharomyces cerevisiae demonstrated the bioreduction capabilities of bicyclic compounds related to this compound. This study highlighted its potential for producing bioactive compounds with high enantiomeric purity .

Mécanisme D'action

The mechanism of action of diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2-(methylthio)-4,6-pyrimidinedicarboxylate

- Diethyl 2-(ethylthio)-4,5-pyrimidinedicarboxylate

- Diethyl 2-(methylthio)-5,6-pyrimidinedicarboxylate

Uniqueness

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the methylthio group and the ester functionalities provide opportunities for further chemical modifications, making it a versatile compound for various applications .

Activité Biologique

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS No. 149771-08-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article provides an in-depth exploration of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C₁₁H₁₄N₂O₄S

- Molecular Weight : 270.31 g/mol

The compound features a pyrimidine ring with two carboxylate ester groups and a methylthio substituent, which contribute to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of HIV integrase, a critical enzyme in the HIV replication cycle . This inhibition could lead to decreased viral load in infected individuals.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

Antiviral Activity

A study focused on the compound's antiviral properties demonstrated that it effectively inhibits HIV integrase activity in vitro. The results indicated a dose-dependent response, with significant reductions in viral replication observed at higher concentrations of the compound. This positions this compound as a promising candidate for further development as an antiviral agent.

Antimicrobial Efficacy

In antimicrobial testing, this compound showed notable efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Anticancer Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 25 µM after 48 hours of treatment.

This suggests that the compound may be effective against certain types of cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Propriétés

IUPAC Name |

diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHLRUKDQWAVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304329 | |

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-08-4 | |

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.